Desoximetasone

Description

A topical anti-inflammatory glucocorticoid used in dermatoses, skin allergies, psoriasis, etc.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a synthetic glucocorticoid receptor agonist with metabolic, anti-inflammatory and immunosuppressive activity. This compound activates specific intracellular receptors, which bind to distinct sites on DNA to modify gene transcription. This results in an induction of the synthesis of anti-inflammatory proteins and suppression of the synthesis of inflammatory mediators. This leads to an overall reduction in chronic inflammation and autoimmune reactions. This compound is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 3 approved indications.

A topical anti-inflammatory glucocorticoid used in DERMATOSES, skin allergies, PSORIASIS, etc.

See also: Dexamethasone (broader); Prednisone (related); Fluorometholone (related) ... View More ...

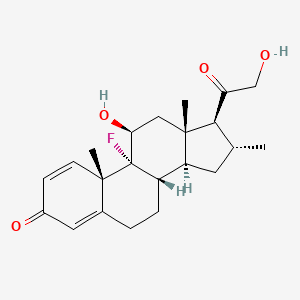

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSBHGCDBMOOT-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045647 | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.10e-02 g/L | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

140218-14-0, 382-67-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140218-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoximetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXIMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E07GXB7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desoximetasone mechanism of action on glucocorticoid receptors

An In-depth Technical Guide on the Core Mechanism of Action of Desoximetasone on Glucocorticoid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic topical corticosteroid highly effective in treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3][4] Its therapeutic effects are mediated through its action as an agonist for the nuclear glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus and modulates the expression of a wide array of genes, leading to profound anti-inflammatory, immunosuppressive, and vasoconstrictive effects. This technical guide elucidates the core molecular mechanisms of this compound's interaction with the glucocorticoid receptor, detailing the subsequent signaling pathways, methods for their characterization, and the quantitative parameters that define its high potency.

The Glucocorticoid Receptor Signaling Pathway

The biological effects of this compound are initiated by its binding to the glucocorticoid receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[7]

The canonical signaling pathway proceeds as follows:

-

Ligand Binding: As a lipophilic molecule, this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone protein complex.[7]

-

Nuclear Translocation: The activated this compound-GR complex unmasks its nuclear localization signals and translocates into the nucleus.[5][7]

-

Dimerization and DNA Binding: Within the nucleus, GR monomers typically dimerize to form a homodimer, which can then regulate gene expression through several mechanisms.[7]

Interaction with the Glucocorticoid Receptor and Potency

This compound is a structural derivative of dexamethasone, modified by the removal of the hydroxyl group at the C-17 position.[8][9] This change increases the molecule's lipophilicity, which enhances its penetration through the skin and contributes to its high topical activity.[9]

While specific receptor binding affinity data (Kd, Ki) for this compound are not widely available in peer-reviewed literature, its potency has been extensively characterized using the in vivo vasoconstrictor assay. This assay measures the skin-blanching effect of a topical corticosteroid, which correlates well with its anti-inflammatory activity. This compound 0.25% is consistently classified as a high to super-high potency (Class I-II) agent, with efficacy comparable to or greater than other potent corticosteroids like clobetasol propionate 0.05%.[10][11][12][13]

For context, the binding affinities of other well-characterized glucocorticoids are presented below.

| Compound | Receptor Binding Affinity (Kd) vs. GR | Reference |

| Dexamethasone | ~5.7 - 6.7 nM | [14] |

| Cortisol | ~17.5 - 24.6 nM | [14] |

| Budesonide | ~1.32 nM | [15] |

Mechanisms of GR-Mediated Gene Regulation

The therapeutic effects of this compound are a result of the GR's ability to directly and indirectly regulate gene transcription. This occurs primarily through two mechanisms: transactivation and transrepression.

Transactivation: Upregulation of Anti-Inflammatory Genes

Transactivation involves the this compound-GR homodimer binding directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][16] This binding recruits coactivators and the transcriptional machinery to increase the expression of genes with anti-inflammatory properties.

Key genes upregulated by this mechanism include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), thereby blocking the release of arachidonic acid from cell membranes. This prevents the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][5]

-

Dual Specificity Phosphatase 1 (DUSP1 or MKP-1): DUSP1 dephosphorylates and inactivates members of the mitogen-activated protein kinase (MAPK) family, such as p38 and JNK, which are key drivers of inflammatory signaling.

-

Inhibitor of Nuclear Factor Kappa B Alpha (IκBα): Upregulation of IκBα helps to sequester the pro-inflammatory transcription factor NF-κB in the cytoplasm, further inhibiting its activity.

Transrepression: Inhibition of Pro-inflammatory Transcription Factors

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[16] It does not require direct GR-DNA binding. Instead, the this compound-GR monomer or dimer physically interacts with and inhibits the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[16]

-

NF-κB and AP-1 are master regulators of the inflammatory response, driving the expression of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and inflammatory enzymes (e.g., COX-2, iNOS).

-

By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby repressing the transcription of numerous pro-inflammatory genes.[5]

| Parameter | Dexamethasone (Reference Compound) | Mechanism | Reference |

| IC50 (GM-CSF release) | ~2.2 x 10-9 M (2.2 nM) | Transrepression | |

| EC50 (β2-receptor transcription) | ~3.6 x 10-8 M (36 nM) | Transactivation |

Key Experimental Protocols

The characterization of this compound's activity on the GR relies on a suite of established in vitro and in vivo assays.

Glucocorticoid Receptor Binding Assay

This assay quantifies the affinity of a compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently-labeled GR ligand (e.g., [3H]-dexamethasone or dexamethasone-fluorescein).

Methodology:

-

Preparation: A source of GR is prepared, typically from cell lysates (e.g., rat thymus cytosol) or using a purified recombinant GR ligand-binding domain.

-

Competition: The GR preparation is incubated with a constant concentration of the labeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound ligand is separated from the free (unbound) ligand, often by filtration or dextran-coated charcoal.

-

Quantification: The amount of bound labeled ligand is measured (e.g., by scintillation counting or fluorescence polarization).

-

Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50). This value can be converted to an inhibition constant (Ki), which reflects the binding affinity.

Reporter Gene Assay for Transcriptional Activity

These assays measure the functional consequence of GR binding, i.e., its ability to activate or repress gene transcription.

Methodology for Transactivation (GRE-luciferase):

-

Cell Transfection: Host cells (e.g., A549 lung cells) are transiently transfected with two plasmids:

-

An expression vector for the human GR (if not endogenously expressed).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple GREs.

-

-

Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Lysis and Measurement: After incubation (e.g., 18-24 hours), cells are lysed, and luciferase substrate is added. The resulting luminescence, which is proportional to GRE-driven gene expression, is measured with a luminometer.

-

Analysis: Data are plotted to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Methodology for Transrepression (NF-κB-luciferase):

-

Cell Transfection: Cells are transfected with a reporter plasmid where luciferase expression is driven by an NF-κB-dependent promoter.

-

Treatment: Cells are pre-treated with varying concentrations of this compound before being stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB.

-

Measurement & Analysis: Luminescence is measured to quantify NF-κB activity. The inhibitory effect of this compound is used to calculate an IC50 value.

Conclusion

This compound exerts its potent anti-inflammatory effects through a well-defined molecular pathway centered on its function as a high-potency agonist of the glucocorticoid receptor. Its mechanism involves intracellular receptor binding, nuclear translocation, and the subsequent modulation of gene expression through both GRE-mediated transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. The enhanced lipophilicity of this compound contributes to its superior topical activity. Understanding these core mechanisms is fundamental for the rational development and application of glucocorticoid therapies in dermatology and beyond.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound Topical: MedlinePlus Drug Information [medlineplus.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Topicort): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijhsr.org [ijhsr.org]

- 9. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% this compound Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% this compound Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 11. Activity of different this compound preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Desoximetasone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoximetasone is a potent synthetic corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties in the topical treatment of various dermatological conditions. As a member of the glucocorticoid class, its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the modulation of gene expression and subsequent reduction in the inflammatory cascade. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of available quantitative data, detailed experimental protocols for its evaluation, and visual representations of key biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a synthetic fluorinated corticosteroid that is structurally related to dexamethasone. It is widely used in dermatology for the management of corticosteroid-responsive dermatoses such as psoriasis and eczema.[1][2] Its clinical efficacy is attributed to its high potency, which allows for effective control of inflammation and pruritus.[1][3] This document serves as a technical resource, consolidating the pharmacological data and methodologies relevant to the study of this compound.

Mechanism of Action

This compound exerts its pharmacological effects through its interaction with the glucocorticoid receptor (GR).[2] Upon topical application, it penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus.[2]

Within the nucleus, the activated complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[2]

Key molecular events in the mechanism of action of this compound include:

-

Inhibition of Phospholipase A2: this compound induces the synthesis of lipocortins, which are inhibitory proteins of phospholipase A2. This action blocks the release of arachidonic acid from membrane phospholipids, thereby inhibiting the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[2]

-

Suppression of Pro-inflammatory Cytokines and Mediators: this compound suppresses the production of various pro-inflammatory cytokines, including interleukins (IL) and tumor necrosis factor-alpha (TNF-α).[2]

-

Vasoconstriction: this compound stimulates the contraction of smooth muscle in the walls of blood vessels, leading to vasoconstriction. This reduces blood flow to the affected area, thereby decreasing redness and swelling.[2]

-

Antiproliferative Effects: In conditions like psoriasis, this compound inhibits the hyperproliferation of keratinocytes, helping to normalize skin cell turnover and reduce scaling and plaque formation.[2]

Signaling Pathway

The following diagram illustrates the glucocorticoid receptor signaling pathway initiated by this compound.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its anti-inflammatory, vasoconstrictive, and antipruritic actions. The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching (pallor) induced by the drug. This compound 0.25% formulations are classified as high to super-high potency corticosteroids (Class I to II).[1]

Data Presentation

Table 1: Vasoconstrictor Potency of this compound Formulations

| Formulation | Potency Class | Comparator | Relative Potency | Reference |

| This compound Spray 0.25% | High to Super-High (Class I-II) | Clobetasol Propionate 0.05% Spray | Trend towards greater potency | [1] |

| This compound Ointment 0.25% | High (Class III) | Betamethasone 0.05% Ointment | Similar | [3] |

| This compound Fatty Ointment 0.25% | High (Class III) | Betamethasone 0.05% Ointment | Similar | [3] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound following topical application are key determinants of its efficacy and systemic safety profile.

-

Absorption: The extent of percutaneous absorption of topical this compound is influenced by several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. Inflammation and other disease processes in the skin can increase absorption.

-

Distribution: Once absorbed, this compound is bound to plasma proteins to varying degrees.

-

Metabolism: this compound is primarily metabolized in the liver.

-

Excretion: The metabolites are mainly excreted by the kidneys, with some also being eliminated in the bile.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Systemic Absorption (0.25% Spray) | Cmax: 449 pg/mL (Day 14), 678 pg/mL (Day 28) | Twice daily application in psoriasis patients | [4] |

| HPA Axis Suppression (0.25% Spray) | 14% of adult patients | Treatment of moderate to severe plaque psoriasis | FDA Clinical Review |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of corticosteroids like this compound.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of this compound for the glucocorticoid receptor.

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of this compound for the glucocorticoid receptor.

Materials:

-

Recombinant human glucocorticoid receptor

-

Radiolabeled ligand (e.g., [³H]dexamethasone)

-

This compound (unlabeled competitor)

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Multi-well plates

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the recombinant glucocorticoid receptor in the presence of varying concentrations of this compound.

-

Include control wells with only the radiolabeled ligand and receptor (total binding) and wells with the radiolabeled ligand, receptor, and a high concentration of a known potent unlabeled glucocorticoid (non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow Diagram

Caption: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

Vasoconstrictor Assay

This in vivo assay assesses the potency of topical corticosteroids.

Objective: To determine the vasoconstrictor potency of a this compound formulation.

Materials:

-

This compound formulation

-

Control vehicle

-

Healthy human volunteers

-

Occlusive dressings

-

Chromameter or visual scoring scale

Procedure:

-

Select healthy volunteers with no skin diseases on the test area (typically the forearms).

-

Apply a standardized amount of the this compound formulation and the vehicle to designated sites on the forearm.

-

Cover the application sites with an occlusive dressing for a specified period (e.g., 6 hours).

-

After the specified time, remove the occlusive dressing and gently clean the skin.

-

Assess the degree of vasoconstriction (blanching) at specified time points after removal of the dressing (e.g., 2, 6, 18, 24 hours).

-

Evaluation can be done visually using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching) or instrumentally using a chromameter to measure changes in skin color (a* value, representing redness).

-

Compare the vasoconstrictor response of the this compound formulation to that of the vehicle and, if applicable, to other corticosteroids of known potency.

Anti-inflammatory Assays (Animal Models)

Animal models are used to evaluate the in vivo anti-inflammatory activity of this compound.

Objective: To assess the topical anti-inflammatory activity of this compound.

Materials:

-

This compound formulation

-

Croton oil (irritant)

-

Vehicle control

-

Mice

-

Micrometer or balance

Procedure:

-

Apply the this compound formulation or vehicle to the inner surface of the right ear of the mice.

-

After a specified pretreatment time, apply a solution of croton oil in a suitable solvent (e.g., acetone) to the same ear to induce inflammation.

-

The left ear serves as a control and receives only the vehicle.

-

After a set period (e.g., 4-6 hours), sacrifice the animals and remove both ears.

-

Measure the ear swelling by either:

-

Weight: Punch out a standard-sized disc from each ear and weigh them. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Thickness: Measure the thickness of both ears using a micrometer. The difference in thickness between the right and left ears indicates the degree of edema.

-

-

Calculate the percentage inhibition of edema for the this compound-treated group compared to the vehicle-treated group.

Objective: To evaluate the ability of this compound to inhibit inflammation mediated by arachidonic acid metabolites.

Materials:

-

This compound formulation

-

Arachidonic acid solution

-

Vehicle control

-

Mice

-

Micrometer or balance

Procedure:

-

The procedure is similar to the croton oil-induced ear edema model.

-

Apply the this compound formulation or vehicle topically to the right ear.

-

After a pretreatment period, apply a solution of arachidonic acid to the same ear.

-

Measure the resulting ear edema after a shorter time frame (e.g., 1-2 hours) as the response to arachidonic acid is more rapid.

-

Calculate the percentage inhibition of edema.

Workflow Diagram

Caption: Workflow for an In Vivo Anti-inflammatory Assay (Ear Edema Model).

Conclusion

This compound is a high-potency synthetic corticosteroid with a well-established mechanism of action centered on the glucocorticoid receptor. Its pharmacological profile, characterized by potent anti-inflammatory, antipruritic, and vasoconstrictive effects, underpins its clinical utility in a range of dermatological disorders. While its efficacy and safety have been demonstrated in numerous clinical studies, a more detailed quantification of its receptor binding affinity and inhibitory concentrations for key inflammatory mediators would further enhance our understanding of its molecular pharmacology. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound and other topical corticosteroids.

References

- 1. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% this compound Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Activity of different this compound preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Desoximetasone's Role in Modulating Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoximetasone, a potent synthetic topical corticosteroid, exerts its anti-inflammatory effects through a multifaceted mechanism primarily centered on the modulation of critical inflammatory signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound attenuates inflammation, with a focus on its interaction with the glucocorticoid receptor (GR), and the subsequent downstream effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document details the core signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The primary mechanism of action for this compound, like other corticosteroids, involves its binding to and activation of the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus where it modulates the transcription of target genes. This regulation occurs through two principal mechanisms:

-

Transactivation: The activated GR complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1), thereby repressing the expression of pro-inflammatory genes.

This genomic regulation leads to the decreased production of a wide array of inflammatory mediators including cytokines, chemokines, and enzymes involved in the inflammatory cascade.

Modulation of the Arachidonic Acid Pathway

A key anti-inflammatory effect of this compound is the inhibition of the arachidonic acid cascade. This compound induces the synthesis of lipocortins (annexins), a family of proteins that inhibit phospholipase A2 (PLA2).[1] PLA2 is the enzyme responsible for cleaving arachidonic acid from membrane phospholipids. By inhibiting PLA2, this compound effectively blocks the production of potent pro-inflammatory mediators derived from arachidonic acid, including prostaglandins and leukotrienes.

Diagram of the Glucocorticoid Receptor Signaling Pathway

Caption: this compound binds to the glucocorticoid receptor, leading to nuclear translocation and gene regulation.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Corticosteroids, including this compound, are potent inhibitors of the NF-κB signaling pathway. This inhibition is achieved through several mechanisms:

-

Induction of IκBα: The activated GR can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Direct Interaction: The GR can directly interact with the p65 subunit of NF-κB, leading to mutual repression and preventing NF-κB from binding to its target DNA sequences.

-

Competition for Coactivators: The GR can compete with NF-κB for limited pools of transcriptional coactivators, such as CBP/p300, thereby reducing NF-κB-mediated gene expression.

Diagram of NF-κB Pathway Inhibition by this compound

Caption: this compound inhibits NF-κB signaling by inducing IκBα and through direct interaction.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play crucial roles in inflammation. Corticosteroids have been shown to modulate these pathways, although the effects can be complex and cell-type specific. Dexamethasone, a closely related corticosteroid, has been demonstrated to inhibit the phosphorylation and activation of p38 and JNK in response to inflammatory stimuli.[2] This is partly mediated by the induction of MAPK Phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates and inactivates p38 and JNK.[3] By inhibiting these MAPK pathways, this compound can further reduce the expression of pro-inflammatory genes.

Diagram of MAPK Pathway Modulation by this compound

Caption: this compound induces MKP-1, which dephosphorylates and inactivates p38 and JNK MAPKs.

Quantitative Data on Anti-Inflammatory Effects

Specific quantitative data for this compound's molecular interactions are limited in publicly available literature. However, data from studies on dexamethasone, a structurally and functionally similar potent corticosteroid, can provide insights into the expected magnitude of these effects.

Table 1: Effect of Dexamethasone on Inflammatory Gene Expression in Human Chondrocytes

| Gene | Function | Fold Change with Dexamethasone |

| Downregulated Genes | ||

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis | -4.29[4] |

| Chemokine (C-C motif) ligand 2 (CCL2) | Chemoattractant for monocytes/macrophages | -5.43[4] |

| TNF superfamily member 15 (TNFSF15) | Pro-inflammatory cytokine | -5.98[4] |

| Upregulated Genes | ||

| MAP kinase phosphatase 1 (MKP-1/DUSP1) | Inhibits p38 and JNK MAPK | +10.48[4] |

| Kruppel-like factor 9 (KLF9) | Transcription factor with anti-inflammatory roles | +10.85[4] |

| Forkhead box O3 (FOXO3) | Transcription factor involved in stress resistance | +4.29[4] |

Data from a study on the effects of dexamethasone on gene expression in osteoarthritic chondrocytes.[4]

Table 2: Potency of this compound in Vasoconstrictor Assay

| Corticosteroid | Potency Class | Vasoconstrictive Potential |

| This compound 0.25% | High to Super High (Class I to II) | Similar to or greater than clobetasol propionate 0.05%[2][5][6] |

| Betamethasone 0.05% | High (Class III) | Similar to this compound 0.25%[3] |

| Hydrocortisone 1.0% | Low (Class VII) | No clear-cut vasoconstrictive effect[3] |

The vasoconstrictor assay is a common method to determine the topical potency of corticosteroids by measuring skin blanching.[4]

Detailed Experimental Protocols

Glucocorticoid Receptor Binding Affinity Assay

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Methodology: Competitive binding assay using radiolabeled dexamethasone.

Protocol:

-

Prepare cytosolic extracts from cells expressing the glucocorticoid receptor (e.g., cultured human keratinocytes).

-

Incubate the cytosolic extracts with a constant concentration of [3H]dexamethasone and varying concentrations of unlabeled this compound.

-

After incubation to reach equilibrium, separate the bound from free radioligand using a method such as dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]dexamethasone (IC50) is determined.

-

The equilibrium dissociation constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

NF-κB Nuclear Translocation Assay

Objective: To quantify the inhibition of NF-κB nuclear translocation by this compound.

Methodology: Immunofluorescence microscopy.

Protocol:

-

Culture a suitable cell line (e.g., HeLa cells) on coverslips.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 30 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Diagram of NF-κB Nuclear Translocation Assay Workflow

Caption: Workflow for an immunofluorescence-based NF-κB nuclear translocation assay.

MAPK Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation of p38 and JNK.

Methodology: Western Blotting.

Protocol:

-

Culture cells (e.g., macrophages) and treat with this compound for various times and concentrations.

-

Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the MAPK pathways.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 and JNK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies for total p38 and JNK.

Conclusion

This compound is a high-potency topical corticosteroid that effectively suppresses inflammation through its action on multiple signaling pathways. Its primary mechanism involves binding to the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. Key downstream effects include the inhibition of the arachidonic acid cascade via the induction of lipocortin-1, and the suppression of the NF-κB and MAPK signaling pathways. While specific quantitative data for this compound at the molecular level is not extensively available, its potent anti-inflammatory activity is well-established, and its mechanisms are consistent with those of other high-potency glucocorticoids. Further research to quantify the specific effects of this compound on these pathways will enhance our understanding and potentially lead to the development of more targeted anti-inflammatory therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Analysis of Desoximetasone's Anti-inflammatory and Antipruritic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoximetasone is a high-potency synthetic topical corticosteroid widely utilized in dermatology for its pronounced anti-inflammatory, antipruritic, and vasoconstrictive properties. This technical guide provides a comprehensive analysis of the molecular mechanisms, preclinical and clinical efficacy, and key experimental protocols used to evaluate the therapeutic effects of this compound. The primary mechanism of action involves its binding to the cytosolic glucocorticoid receptor (GR), leading to the nuclear translocation of the complex and subsequent modulation of gene expression. This results in the induction of anti-inflammatory proteins, such as lipocortins, and the repression of pro-inflammatory signaling pathways, including those mediated by nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This guide will detail these pathways, present quantitative data from relevant studies in tabular format, and provide standardized experimental protocols for assessing the anti-inflammatory and antipruritic efficacy of topical corticosteroids like this compound. Furthermore, mandatory visualizations of signaling pathways and experimental workflows are provided in the form of Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Mechanism of Action: Glucocorticoid Receptor Signaling

The therapeutic effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Upon topical application, this compound penetrates the skin and binds to the inactive GR, which resides in the cytoplasm in a multiprotein complex including heat shock protein 90 (HSP90). Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins. This activated this compound-GR complex then translocates into the nucleus.

Inside the nucleus, the complex can modulate gene transcription through two primary mechanisms:

-

Transactivation: The this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, including those encoding for lipocortin-1 (annexin A1). Lipocortin-1 is a key mediator of the anti-inflammatory effects of corticosteroids as it inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes. The inhibition of PLA2 subsequently blocks the production of potent inflammatory mediators such as prostaglandins and leukotrienes.

-

Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, most notably NF-κB and AP-1. These transcription factors are pivotal in the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. By sequestering these factors, this compound effectively dampens the inflammatory cascade.

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound are well-documented in both preclinical and clinical settings. Its ability to suppress various inflammatory mediators leads to the alleviation of symptoms such as erythema, edema, and pain associated with inflammatory dermatoses.

Quantitative Data on Anti-inflammatory Efficacy

The following table summarizes key quantitative data from studies evaluating the anti-inflammatory effects of this compound.

| Study Type | Model/Condition | Formulation | Key Efficacy Endpoint | Result | Reference |

| Clinical Trial | Moderate to Severe Plaque Psoriasis | 0.25% Spray | Physician Global Assessment (PGA) of 0 or 1 (clear or almost clear) at Day 28 | 30% of patients on this compound vs. 5% on placebo (p=0.0003) | |

| Clinical Trial | Moderate to Severe Plaque Psoriasis | 0.25% Spray | Treatment Success (Target Lesion Score of 0 or 1) at Day 28 | 39% of patients on this compound vs. 7% on placebo (p<0.0001) | |

| Clinical Trial | Scalp Psoriasis | 0.25% Spray | Mean reduction in Psoriasis Scalp Severity Index (PSSI) at Week 4 | 82.4% reduction from baseline | |

| Clinical Trial | Atopic Dermatitis | 0.05% Cream | Overall improvement vs. Betamethasone Valerate 0.1% Cream | Similar efficacy |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to assess the in vivo anti-inflammatory activity of pharmaceutical compounds.

Objective: To evaluate the ability of topically applied this compound to inhibit paw edema induced by carrageenan in rats.

Materials:

-

Male Wistar rats (150-200g)

-

This compound formulation (e.g., 0.25% cream)

-

Vehicle control (placebo cream)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Grouping: Randomly divide the animals into three groups (n=6-8 per group):

-

Group 1: Control (no treatment)

-

Group 2: Vehicle control

-

Group 3: this compound treatment

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers.

-

Drug Application: Apply a standardized amount (e.g., 100 mg) of the vehicle or this compound cream to the plantar surface of the right hind paw of the respective groups. Gently rub the formulation for a consistent duration.

-

Edema Induction: One hour after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all rats.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle control group at each time point using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the vehicle control group and V_t is the average increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to determine the significance of the results.

Antipruritic Effects of this compound

Pruritus, or itching, is a common and distressing symptom of many inflammatory skin diseases. This compound provides relief from itching, which is attributed to its anti-inflammatory actions that reduce the release of pruritic mediators, as well as potential direct effects on sensory nerves in the skin.

Quantitative Data on Antipruritic Efficacy

The following table presents quantitative data from clinical studies assessing the antipruritic effects of this compound.

| Study Type | Condition | Formulation | Key Efficacy Endpoint | Result | Reference |

| Pilot Study | Adult Atopic Dermatitis | 0.25% Spray | Reduction in pruritus score (Visual Analog Scale - VAS) | Significant reduction within 1 week, sustained for 4 weeks | |

| Pilot Study | Adult Atopic Dermatitis | 0.25% Spray | Investigator's Global Assessment (IGA) | Significant reduction within 1 week |

Experimental Protocol: Histamine-Induced Pruritus in Mice

This is a standard behavioral model used to evaluate the antipruritic potential of test compounds.

Objective: To determine the efficacy of topically applied this compound in reducing histamine-induced scratching behavior in mice.

Materials:

-

Male ICR mice (25-30g)

-

This compound formulation (e.g., 0.25% cream)

-

Vehicle control (placebo cream)

-

Histamine solution (e.g., 100 µ g/site in sterile saline)

-

Observation chambers (transparent cylinders)

-

Video recording equipment

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes for 2-3 days before the experiment.

-

Hair Removal: One day before the experiment, carefully clip the hair on the rostral back of the mice.

-

Grouping: Randomly assign the mice to vehicle and this compound treatment groups (n=8-10 per group).

-

Drug Application: Apply a consistent amount of the vehicle or this compound formulation to the clipped area of the back.

-

Habituation: Place the mice individually into the observation chambers and allow them to habituate for 30 minutes.

-

Pruritus Induction: One hour after topical application, administer an intradermal injection of histamine solution into the application site on the back.

-

Behavioral Observation: Immediately after the histamine injection, record the scratching behavior of each mouse for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Data Analysis: Count the total number of scratching bouts for each mouse during the observation period.

-

Statistical Analysis: Compare the mean number of scratches between the vehicle and this compound-treated groups using an appropriate statistical test, such as an independent t-test or Mann-Whitney U test.

Desoximetasone: A Technical Guide to its History, Development, and Therapeutic Application

Introduction

Desoximetasone is a potent synthetic topical corticosteroid that has been a mainstay in dermatology for the treatment of various inflammatory and pruritic dermatoses.[1][2][3] This technical guide provides an in-depth overview of the history, chemical development, mechanism of action, and therapeutic applications of this compound, with a focus on the experimental data and protocols that have defined its clinical use.

1. History and Development

The development of this compound is rooted in the broader search for more potent and safer corticosteroids following the discovery of hydrocortisone's anti-inflammatory properties. This compound, a derivative of dexamethasone, was synthesized to enhance topical anti-inflammatory activity while minimizing systemic side effects.[4] It was first introduced in 1977 in a 0.25% cream formulation.[4] Over the years, additional formulations have been developed, including 0.05% creams, gels, and ointments, to provide a range of potencies for different clinical scenarios.[3][4]

Chemically, this compound is 9-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione.[5] Its synthesis involves the modification of the basic corticosteroid structure to enhance its glucocorticoid receptor affinity and lipophilicity, thereby increasing its penetration into the skin and its local anti-inflammatory effects.

Chemical Synthesis Overview

The synthesis of this compound can be achieved from Dexamethasone. One patented process describes a single-step conversion by reacting Dexamethasone with an excess of Trimethylsilyl Iodide.[6] Another synthetic route starts from 1,4,9,16-tetraene-pregnant steroid-3,20-diketone, proceeding through a series of transformations at the 16,17- and 9,11-positions, and finally esterification at the 21-position.[7]

2. Mechanism of Action

Like other corticosteroids, this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GCR).[1][8] The precise mechanism of its topical anti-inflammatory activity is not fully understood, but it is believed to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1]

The proposed signaling pathway is as follows:

-

Penetration and Binding: this compound penetrates the skin and binds to cytosolic GCRs.[8]

-

Translocation: The this compound-GCR complex then translocates into the nucleus.[8]

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences called glucocorticoid response elements (GREs), which modulates the transcription of target genes.[8]

-

Anti-inflammatory Effects: This leads to the synthesis of anti-inflammatory proteins (like lipocortins) and the suppression of pro-inflammatory mediators such as cytokines, prostaglandins, and leukotrienes.[8][9] Lipocortins are thought to inhibit phospholipase A2, which blocks the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.[1][8]

3. Pharmacological Profile and Efficacy

This compound is classified as a potent (Class II) topical corticosteroid.[10] Its efficacy has been demonstrated in numerous clinical trials for various corticosteroid-responsive dermatoses, including psoriasis and atopic dermatitis.[5][11][12]

Comparative Efficacy

Clinical studies have consistently shown this compound 0.25% to be superior to intermediate-potency corticosteroids and comparable to other high-potency steroids.

| Comparator Agent | Dosage | Indication | Outcome | Reference |

| Betamethasone Valerate | 0.1% | Psoriasis, Atopic Dermatitis | This compound 0.25% was clinically superior.[12] | Cutis (1978)[12] |

| Triamcinolone Acetonide | 0.1% | Dermatoses | 91.7% of this compound patients showed excellent/good improvement vs. 41.7% for triamcinolone.[10] | Mitra and Banerjee (1974)[10] |

| Fluocinolone Acetonide | 0.025% | Inflammatory Dermatoses | This compound 0.25% was judged superior.[10] | Multiple studies[10] |

| Betamethasone Dipropionate | 0.05% | Inflammatory Dermatoses | This compound 0.25% was comparable in efficacy.[10] | Multiple studies[10] |

Clinical Trial Data: this compound Spray 0.25% for Plaque Psoriasis

Two Phase 3, double-blind, randomized, vehicle-controlled studies evaluated the efficacy and safety of this compound spray 0.25% in adults with moderate to severe plaque psoriasis.[4][13]

| Efficacy Endpoint | This compound 0.25% Spray | Vehicle Spray | p-value | Reference |

| Study 1 | ||||

| Clinical Success (PGA) at Day 28 | 31.5% | 7.4% | <0.0001 | J Drugs Dermatol (2013)[4] |

| Treatment Success (TLSS) at Day 28 | 29.5% | 7.4% | <0.0001 | J Drugs Dermatol (2013)[4] |

| Study 2 | ||||

| Clinical Success (PGA) at Day 28 | 37.5% | 12.0% | <0.0001 | J Drugs Dermatol (2013)[4] |

| Treatment Success (TLSS) at Day 28 | 33.3% | 8.0% | <0.0001 | J Drugs Dermatol (2013)[4] |

4. Experimental Protocols

Phase 3 Clinical Trial Protocol for this compound Spray 0.25%

The following provides a detailed methodology for the Phase 3 studies of this compound spray 0.25% for moderate to severe plaque psoriasis.[4][13]

-

Study Design: Double-blind, randomized, vehicle-controlled, parallel-group studies.

-

Patient Population: Adults with moderate to severe plaque psoriasis.

-

Inclusion Criteria:

-

Physician's Global Assessment (PGA) score of 3 (moderate) or 4 (severe).

-

Target lesion with an area of at least 5 cm².

-

Total Lesion Severity Score (TLSS) of ≥7 for the target lesion.

-

Plaque elevation score of ≥3 (at least moderate).

-

Body Surface Area (BSA) affected by psoriasis between 13% and 17%.

-

-

Treatment: this compound spray 0.25% or vehicle spray applied twice daily for 28 days.

-

Primary Efficacy Variables:

-

Clinical Success: Proportion of subjects with a PGA score of 0 (clear) or 1 (almost clear) at Day 28.

-

Treatment Success: Proportion of subjects with a TLSS of 0 at Day 28 for the target lesion.

-

-

Secondary Efficacy Variables: Mean changes from baseline to Day 28 in PGA, TLSS, and % BSA affected.

-

Safety Assessments: Monitoring of adverse events, including local skin reactions like burning and stinging.

This compound has a well-established history as a potent topical corticosteroid, with its development driven by the need for effective and safe anti-inflammatory agents. Its mechanism of action, centered on the modulation of gene expression via glucocorticoid receptors, provides a strong basis for its therapeutic effects. Extensive clinical data, supported by rigorous experimental protocols, have confirmed its efficacy and safety in the treatment of corticosteroid-responsive dermatoses. The continued development of new formulations, such as the 0.25% spray, demonstrates its ongoing relevance in dermatological therapy. Future research may focus on novel delivery systems to further enhance its therapeutic index.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jddonline.com [jddonline.com]

- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 6. EP2596007A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

- 7. CN101397322A - Preparation of this compound - Google Patents [patents.google.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. reference.medscape.com [reference.medscape.com]

- 10. ijhsr.org [ijhsr.org]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. This compound--a new topical corticosteroid: short- and long-term experiences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical study results of this compound spray, 0.25% in moderate to severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Desoximetasone: A Technical Guide for Drug Development Professionals

November 2025

Abstract

Desoximetasone is a potent synthetic glucocorticoid utilized topically for its significant anti-inflammatory and immunosuppressive properties. Its efficacy in treating various dermatological conditions is intrinsically linked to its unique chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By dissecting the roles of its key functional groups and structural modifications, this document aims to elucidate the molecular basis of its pharmacological activity. This is achieved through a comprehensive review of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Topical corticosteroids are a cornerstone in the treatment of inflammatory skin disorders. Their therapeutic effect is primarily mediated by their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent reduction in the inflammatory response. This compound, a Class II (high potency) topical corticosteroid, is a derivative of dexamethasone and is distinguished by specific structural features that enhance its potency and topical activity.[1] Understanding the intricate relationship between its chemical architecture and biological function is paramount for the rational design of new, more effective, and safer anti-inflammatory agents.

This guide will explore the SAR of this compound by examining:

-

The fundamental steroid scaffold and its essential features for glucocorticoid activity.

-

The impact of key structural modifications, including 9α-fluorination and 16α-methylation.

-

The critical role of the absence of the 17α-hydroxyl group in enhancing lipophilicity and topical potency.

-

Quantitative comparisons of its receptor binding affinity and anti-inflammatory potency with other corticosteroids.

-

Detailed methodologies of key in vitro and in vivo assays used to characterize its activity.

The Chemical Architecture of this compound

This compound is a synthetic corticosteroid with the chemical name (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one. Its structure is based on the core pregnane steroid skeleton.

The essential structural features for glucocorticoid activity, which this compound possesses, include:

-

A double bond between carbons 4 and 5 (Δ⁴) in the A ring.

-

A ketone group at carbon 3 in the A ring.

-

A hydroxyl group at carbon 11 in the C ring.[1]

Structure-Activity Relationship (SAR) Analysis

The high potency of this compound can be attributed to several key structural modifications to the basic glucocorticoid structure.

The 9α-Fluoro Group

The introduction of a fluorine atom at the 9α-position of the B ring is a common strategy to enhance glucocorticoid activity. This modification has several effects:

-

Increased Receptor Binding Affinity: The electron-withdrawing nature of the fluorine atom potentiates the activity of the adjacent 11β-hydroxyl group, which is crucial for binding to the glucocorticoid receptor.[2]

-

Reduced Mineralocorticoid Activity: While enhancing glucocorticoid potency, 9α-fluorination can also increase mineralocorticoid activity, leading to potential side effects like sodium and water retention. However, in topical corticosteroids like this compound, this is less of a concern due to localized application and limited systemic absorption.

-

Increased Lipophilicity: The fluorine atom contributes to the overall lipophilicity of the molecule, which can enhance its penetration through the stratum corneum of the skin.[3]

The 16α-Methyl Group

The presence of a methyl group at the 16α-position in the D ring is another critical feature that significantly influences the activity profile of this compound:

-

Elimination of Mineralocorticoid Activity: The 16α-methyl group effectively abolishes the salt-retaining mineralocorticoid activity that can be potentiated by the 9α-fluoro substituent. This is a crucial modification for developing potent glucocorticoids with a favorable safety profile.

-

Enhanced Glucocorticoid Potency: The methyl group can also contribute to a more favorable conformation for binding to the glucocorticoid receptor, thereby increasing its anti-inflammatory potency.

Absence of the 17α-Hydroxyl Group

A defining structural feature of this compound is the absence of a hydroxyl group at the 17α-position, which distinguishes it from its parent compound, dexamethasone.[4] This modification has a profound impact on its properties:

-

Increased Lipophilicity and Topical Potency: The removal of the polar hydroxyl group significantly increases the lipophilicity of the molecule.[1] This enhanced lipophilicity facilitates greater penetration through the lipid-rich layers of the skin, leading to higher concentrations at the target site and, consequently, greater topical activity.[1]

Quantitative Analysis of Activity

The potency of this compound relative to other corticosteroids can be quantified through various in vitro and in vivo assays. The following tables summarize comparative data on glucocorticoid receptor binding affinity and vasoconstrictor potency.

Table 1: Relative Binding Affinity (RBA) for the Glucocorticoid Receptor

| Corticosteroid | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| This compound | Higher than Dexamethasone |

| Mometasone Furoate | ~2200 |

| Fluticasone Propionate | ~1800 |

| Budesonide | ~935 |

| Triamcinolone Acetonide | ~189 |

| Hydrocortisone | 10 |

¹ Relative Binding Affinity (RBA) is expressed relative to dexamethasone (RBA = 100). Data is compiled from various sources and intended for comparative purposes.[2][5]

Table 2: Vasoconstrictor Potency Classification of Topical Corticosteroids

| Potency Class | Corticosteroid |

| Class I (Superpotent) | Clobetasol Propionate 0.05%, Halobetasol Propionate 0.05% |

| Class II (High Potency) | This compound 0.25%, Fluocinonide 0.05% |

| Class III (High Potency) | Betamethasone Valerate 0.1%, Triamcinolone Acetonide 0.1% |

| Class IV (Medium Potency) | Fluticasone Propionate 0.05% |

| Class V (Medium Potency) | Hydrocortisone Valerate 0.2% |

| Class VI (Low Potency) | Desonide 0.05% |

| Class VII (Lowest Potency) | Hydrocortisone 1% |

Classification is based on the vasoconstrictor assay, a standard method for determining the potency of topical corticosteroids.[6][7] A study showed that this compound 0.25% topical spray has a high to super-high range of potency (Class I to Class II).[8]

Mechanism of Action: A Molecular Perspective

The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the key steps in its signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Upon penetrating the cell membrane, this compound binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs). This binding event triggers a conformational change in the receptor, leading to the dissociation of the HSPs and the formation of an active this compound-GR complex. This active complex then translocates into the nucleus.

In the nucleus, the this compound-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding initiates the transcription of genes that encode for anti-inflammatory proteins, such as lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[9]

-

Transrepression: The active GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules.

Experimental Protocols for SAR Assessment

The evaluation of the structure-activity relationship of this compound and its analogs relies on a battery of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Glucocorticoid Receptor (GR) Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor. A common method is a competitive radioligand binding assay.

Principle: This assay measures the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the binding affinity (Ki).

Methodology:

-

Receptor Preparation:

-

Prepare a cytosolic extract containing glucocorticoid receptors from a suitable source, such as rat liver or cultured cells (e.g., A549 human lung adenocarcinoma cells).

-

Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge at high speed to obtain the cytosolic fraction (supernatant).

-

-

Assay Procedure:

-

In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone).

-

Add increasing concentrations of the unlabeled test compound (this compound or its analogs).

-

Add the cytosolic receptor preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Vasoconstrictor Assay (Skin Blanching Assay)